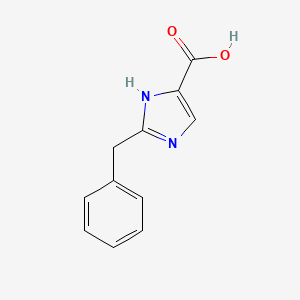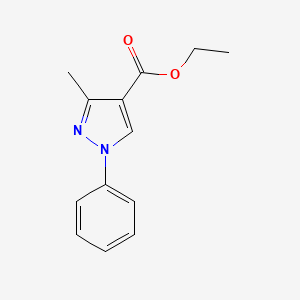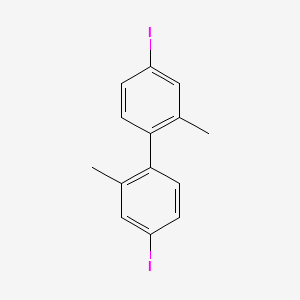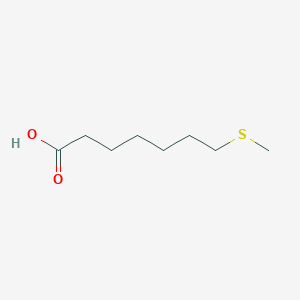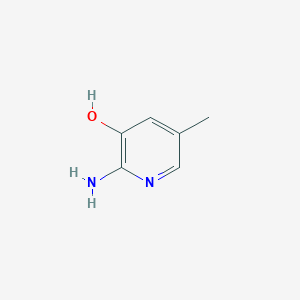
N-(3-Fluoro-4-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluoro-4-methylphenyl)guanidine is a chemical compound with the molecular formula C8H10FN3 and a molecular weight of 167.18 g/mol . This compound is primarily used in research and development, particularly in the field of pharmaceutical testing . It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine group.
Méthodes De Préparation
The synthesis of N-(3-Fluoro-4-methylphenyl)guanidine can be achieved through various methods. One common approach involves the reaction of N-chlorophthalimide with isocyanides and amines in a sequential one-pot process. This method provides a straightforward and efficient route to diverse guanidines, including this compound, with yields up to 81%. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Analyse Des Réactions Chimiques
N-(3-Fluoro-4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine or methyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(3-Fluoro-4-methylphenyl)guanidine has several scientific research applications:
Biology: The compound may be used in biochemical assays to study enzyme interactions and other biological processes.
Medicine: Research involving this compound can contribute to the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of N-(3-Fluoro-4-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the fluorine atom may enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
N-(3-Fluoro-4-methylphenyl)guanidine can be compared with other similar compounds, such as:
N-(3-Fluoro-4-chlorophenyl)guanidine: Similar structure but with a chlorine atom instead of a methyl group.
N-(3-Fluoro-4-methoxyphenyl)guanidine: Contains a methoxy group instead of a methyl group.
N-(3-Fluoro-4-nitrophenyl)guanidine: Features a nitro group instead of a methyl group.
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity, biological activity, and applications.
Propriétés
IUPAC Name |
2-(3-fluoro-4-methylphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTJHZXPMFIOAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482584 |
Source


|
| Record name | N-(3-FLUORO-4-METHYLPHENYL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46117-85-5 |
Source


|
| Record name | N-(3-FLUORO-4-METHYLPHENYL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
